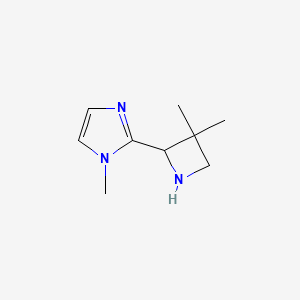

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2)6-11-7(9)8-10-4-5-12(8)3/h4-5,7,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVFSUKXAUQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=NC=CN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864062-61-2 | |

| Record name | 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Imidazole Ring: The imidazole ring is introduced through a series of reactions involving the appropriate starting materials and reagents.

Final Assembly: The final step involves the coupling of the azetidine and imidazole rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

Selection of High-Purity Starting Materials: Ensuring the use of high-purity starting materials to minimize impurities.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.

Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. Reaction conditions may involve specific temperatures and pressures.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

It appears that information regarding specific applications of "2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole" is limited in the provided search results. However, based on the information available, its properties and related compounds, we can infer potential applications and research directions.

Chemical Properties and Structural Information

This compound has the following characteristics :

- Chemical Formula:

- Molecular Weight: 165.24 g/mol

- IUPAC Name: 2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole

- SMILES: CC1(CNC1C2=NC=CN2C)C

This compound features an imidazole ring, which is a versatile structure in medicinal chemistry . The presence of the dimethylazetidine group adds additional functionality.

Potential Applications and Research Directions

Given the imidazole scaffold and its derivatives' known therapeutic efficacies, "this compound" could be explored for several applications:

- Antimicrobial Action: Imidazole derivatives have demonstrated antifungal and mycobacterial activity . The compound could be synthesized and tested against various fungal strains to determine its potential as an antifungal agent .

- Anti-inflammatory Activity: Tetrasubstituted imidazole derivatives have shown high anti-inflammatory activity . Research could focus on synthesizing novel derivatives of "this compound" and evaluating their anti-inflammatory properties .

- Synthesis and Catalysis: Imidazole compounds can be synthesized using various methods, including microwave-assisted synthesis and one-pot condensation reactions . "this compound" might be used as a building block in synthesizing more complex molecules or as a catalyst in chemical reactions .

- Crystal Chemistry: Imidazoles are valuable in crystal engineering for crystal formation and transformation processes .

Safety Information

It is important to note the safety information associated with this compound :

- Signal Word: Warning

- Hazard Statements: H315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)

- Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

Researchers should take appropriate precautions when handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in various biological processes.

Interfering with Cellular Pathways: Affecting cellular pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

- Azetidine vs. Other Heterocycles : The dimethylazetidine group in the target compound introduces steric hindrance and conformational rigidity compared to furan () or thioether-substituted analogues (). This may influence binding affinity in biological systems.

- Thioether Functionality : Compounds like EEMI () and 2-(benzylthio)-1-methylimidazole () exhibit sulfur-mediated nucleophilicity, useful in detoxification reactions (e.g., neutralizing sulfur mustard derivatives).

Antimicrobial Activity

- Triazole-Imidazole Hybrids (): Derivatives such as 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) showed moderate antibacterial activity against S. aureus (MIC: 32 µg/mL) and antifungal activity against C. albicans (MIC: 64 µg/mL) .

- Selenium-Containing Analogues (): The hybrid 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole exhibited enhanced fungicidal activity due to selenium's glutathione peroxidase-like properties .

Reactivity and Stability

- Halogenated Analogues : 2-(Bromomethyl)-1-methyl-1H-imidazole () is highly reactive in alkylation reactions but poses toxicity risks, whereas the dimethylazetidine group may offer improved stability .

Biological Activity

2-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-imidazole is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on antibacterial properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| MDL No. | MFCD29033776 |

| PubChem CID | 121552286 |

| IUPAC Name | 2-(3,3-dimethylazetidin-2-yl)-1-methylimidazole |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Safety Information:

The compound is classified with hazard statements indicating it may cause skin and eye irritation (H315, H319) and requires precautionary measures during handling .

Synthesis

The synthesis of imidazole derivatives often involves various methodologies, including cyclization reactions and modifications of existing imidazole structures. Specific synthetic routes for this compound have not been extensively documented in the literature but follow established protocols for imidazole synthesis.

Antibacterial Activity

Imidazole derivatives are recognized for their antibacterial properties. Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against a range of bacterial strains.

-

Mechanism of Action:

- The imidazole ring is known to interact with bacterial cell membranes and inhibit essential metabolic pathways.

- Compounds containing imidazole structures often disrupt protein synthesis or DNA replication in bacteria.

-

Case Studies:

- A study evaluated various imidazole derivatives against Gram-positive and Gram-negative bacteria. Among these, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

- In vitro tests indicated that some derivatives showed no cytotoxicity against human liver cells (HepG2) at concentrations up to 100 μM, suggesting a favorable safety profile .

Summary of Antibacterial Efficacy

| Compound | MIC (μg/mL) | Target Bacteria | Cytotoxicity (HepG2) |

|---|---|---|---|

| 13e | 1-4 | Gram-positive & resistant | None at 100 μM |

| Other derivatives | Varies | Various strains | Variable |

Pharmacological Implications

The biological activity of imidazole derivatives like this compound suggests potential therapeutic applications in treating bacterial infections, especially those caused by drug-resistant strains. The favorable safety profile enhances its candidacy for further development as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.